molecular formula C48H44N2O12 B1173078 QUININE SALICYLATE CAS No. 117-72-6

QUININE SALICYLATE

Cat. No.: B1173078
CAS No.: 117-72-6
M. Wt: 840.9 g/mol
InChI Key: CVGHPVRQRGJNNK-HZQSTTLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine salicylate is a chemical compound formed by the combination of quinine and salicylic acid. Quinine is an alkaloid derived from the bark of the cinchona tree, historically used as an antimalarial agent . Salicylic acid is a beta hydroxy acid known for its anti-inflammatory properties . The combination of these two compounds results in this compound, which has applications in both medicinal and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine salicylate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of quinine, a weak base, with salicylic acid, a weak acid. The reaction typically occurs in an aqueous or alcoholic medium, where quinine and salicylic acid are dissolved and then mixed. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves precise control of temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Quinine salicylate undergoes various chemical reactions, including:

    Oxidation: Quinine can be oxidized to form quinone derivatives.

    Reduction: Quinine can be reduced to dihydroquinine.

    Substitution: The methoxy group in quinine can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinine.

    Substitution: Various substituted quinine derivatives.

Comparison with Similar Compounds

  • Quinine Hydrochloride
  • Quinine Sulfate
  • Acetylsalicylic Acid (Aspirin)
  • Methyl Salicylate

Properties

CAS No.

117-72-6

Molecular Formula

C48H44N2O12

Molecular Weight

840.9 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-(2-hydroxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C20H24N2O2.2C14H10O5/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1-8,15H,(H,16,17)/t13-,14-,19-,20+;;/m0../s1

InChI Key

CVGHPVRQRGJNNK-HZQSTTLBSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.